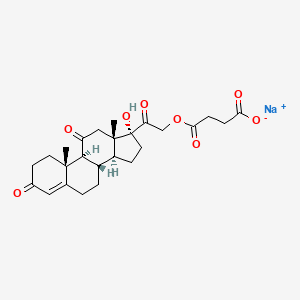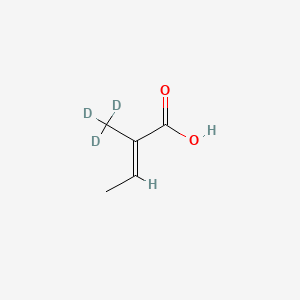![molecular formula C15H15IN2 B13410317 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide is a cationic organic compound belonging to the benzimidazole family. This compound is known for its unique electrochemical properties and is widely used as a metal-free organic catalyst in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide typically involves the reaction of 1,2-phenylenediamine with benzaldehyde to form 2-phenylbenzimidazole. This intermediate is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common methods include the use of high-temperature treatment and the addition of catalysts to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Dihydro derivatives.
Substitution: Substituted benzimidazole compounds.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogen evolution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a component in organic electronics
Mecanismo De Acción
The compound exerts its effects through a series of electrochemical reactions. The key stage involves the protonation of electrochemically generated radicals at the C-2 carbon atom, leading to the formation of a C-protonated radical cation. This intermediate plays a crucial role in the electrocatalytic hydrogen evolution reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide
- 1,3-Dimethyl-2-phenyl-1H-benzoimidazole
Uniqueness
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide stands out due to its high stability and efficiency as a metal-free organic catalyst. Its unique electrochemical properties make it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C15H15IN2 |
|---|---|
Peso molecular |
350.20 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-phenylbenzimidazol-3-ium;iodide |
InChI |
InChI=1S/C15H15N2.HI/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12;/h3-11H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
SCLUKDJXJDLDKB-UHFFFAOYSA-M |
SMILES canónico |
CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=C3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)

![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)


![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)


